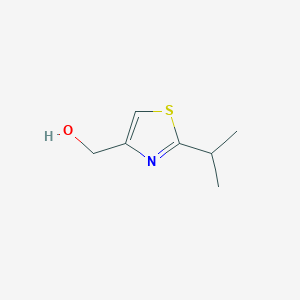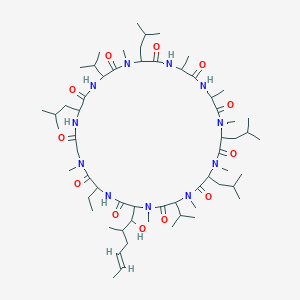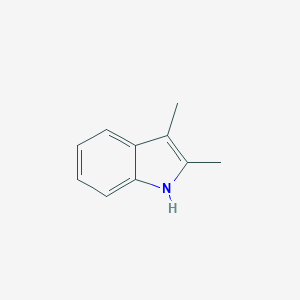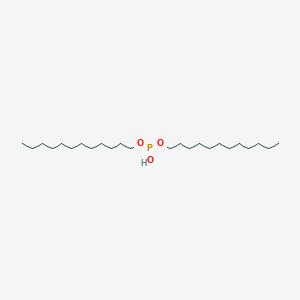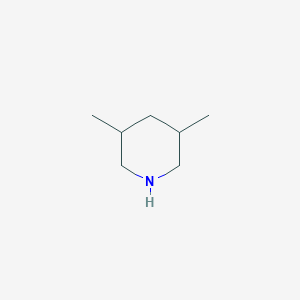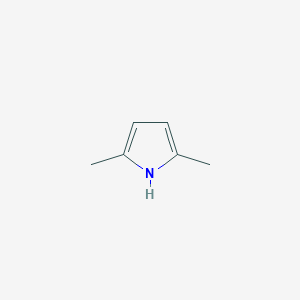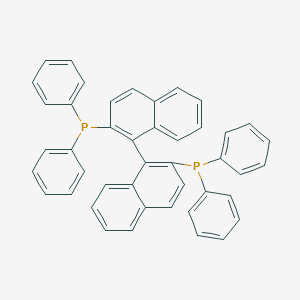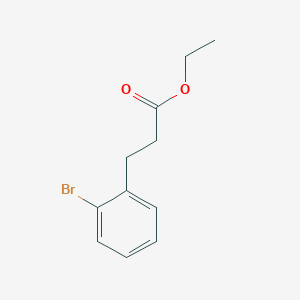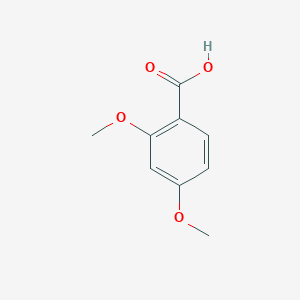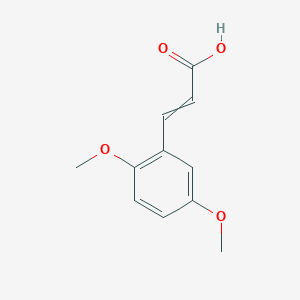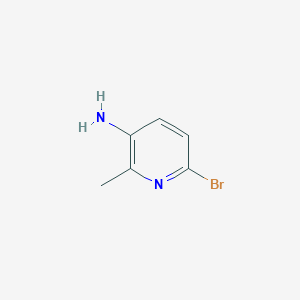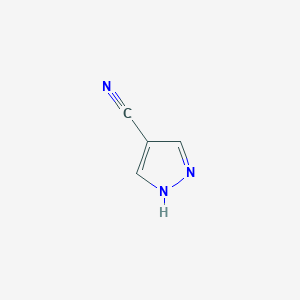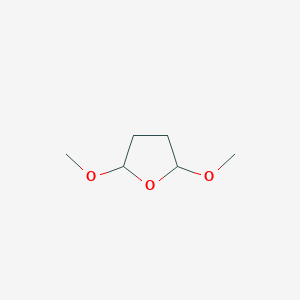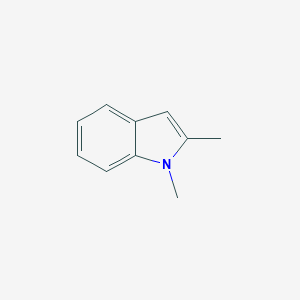
1,2-Dimethylindole
Descripción general
Descripción
1,2-Dimethylindole (1,2-DMID) is a derivative of indole, which is a heterocyclic compound with a benzene ring fused to a pyrrole ring. Indole derivatives like 1,2-DMID are of interest due to their potential applications in various fields, including as liquid organic hydrogen carriers (LOHCs) for hydrogen storage, in coordination chemistry, and in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2-dimethylindole derivatives can be achieved through various methods. For instance, 2,5-dimethylindole was synthesized using the Fischer method, which involves the reaction of 4-methylphenylhydrazine hydrochloride with acetone, followed by cyclization catalyzed by zinc chloride . Although not directly related to 1,2-DMID, this method indicates the general approach for synthesizing substituted indoles.
Molecular Structure Analysis
The molecular structure of indole derivatives can be significantly affected by substituents. For example, phenylazo indoles derived from 1,2-dimethylindole exhibit planar molecular conformations and varying crystal packing depending on the substituents present. Electron-withdrawing groups tend to shift absorption maxima to longer wavelengths, indicating their influence on the electronic structure .
Chemical Reactions Analysis
1,2-DMID can undergo reversible hydrogenation and dehydrogenation reactions, making it a potential candidate for hydrogen storage. The hydrogenation follows first-order kinetics with an apparent activation energy of 85.1 kJ/mol. Dehydrogenation of the fully hydrogenated product, octahydro-1,2-DMID, can release the stored hydrogen completely under certain conditions . Additionally, 1,2-dimethylindole can participate in [4+2] cycloaddition reactions, as indicated by a theoretical study on a related compound, 1,3-dimethylindole .
Physical and Chemical Properties Analysis
1,2-DMID has a reported hydrogen storage content of 5.23 wt%, a melting point of 55 °C, and a boiling point of 260 °C. These properties, along with its ability to undergo fast kinetics under mild conditions for hydrogen uptake and release, make it a promising LOHC . The coordination chemistry of related dimethylindolide ligands with various metal ions demonstrates the flexibility of these compounds in forming complexes with different binding modes . Furthermore, the reaction of singlet oxygen with 1,3-dimethylindole in the presence of aldehydes to form trioxanes indicates the reactivity of indole derivatives under photo-oxygenation conditions .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: Indole derivatives, including 1,2-Dimethylindole, are significant in natural products and drugs . They play a crucial role in cell biology .
- Methods of Application: The application of indole derivatives involves their use as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
One-Pot, Three-Component Fischer Indolisation
- Scientific Field: Organic & Biomolecular Chemistry .
- Summary of Application: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed .
- Methods of Application: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results or Outcomes: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Preparation of 3-Functionalized Indoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a building block for the preparation of 3-functionalized indoles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Preparation of Carbazoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a building block for the preparation of carbazoles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Preparation of Cyanoindoles
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: Indole derivatives, including 1,2-Dimethylindole, are significant in natural products and drugs . They play a crucial role in cell biology .
- Methods of Application: The application of indole derivatives involves their use as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
One-Pot, Three-Component Fischer Indolisation
- Scientific Field: Organic & Biomolecular Chemistry .
- Summary of Application: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed .
- Methods of Application: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results or Outcomes: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Preparation of 3-Functionalized Indoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a building block for the preparation of 3-functionalized indoles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Preparation of Carbazoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a building block for the preparation of carbazoles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Preparation of Cyanoindoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a reactant for the preparation of cyanoindoles .
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: Indole derivatives, including 1,2-Dimethylindole, are significant in natural products and drugs . They play a crucial role in cell biology .
- Methods of Application: The application of indole derivatives involves their use as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
One-Pot, Three-Component Fischer Indolisation
- Scientific Field: Organic & Biomolecular Chemistry .
- Summary of Application: A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed .
- Methods of Application: This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results or Outcomes: The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Preparation of 3-Functionalized Indoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a building block for the preparation of 3-functionalized indoles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Preparation of Carbazoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a building block for the preparation of carbazoles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Preparation of Cyanoindoles
- Scientific Field: Organic Chemistry .
- Summary of Application: 1,2-Dimethylindole is used as a reactant for the preparation of cyanoindoles .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Hydrogen Uptake and Release
- Scientific Field: Energy Storage .
- Summary of Application: 1,2-Dimethylindole has been studied for its reversible hydrogen uptake and release .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Propiedades
IUPAC Name |
1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMUOUXGBFNLSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00236367 | |
| Record name | 1,2-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [TCI America MSDS] | |
| Record name | 1,2-Dimethyl-1H-indole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | 1,2-Dimethyl-1H-indole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,2-Dimethylindole | |
CAS RN |
875-79-6 | |
| Record name | 1,2-Dimethylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyl-1H-indole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00236367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H373TS720O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

